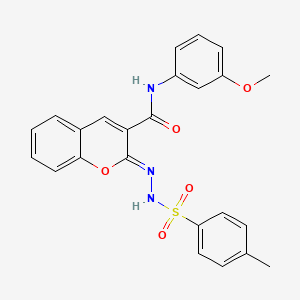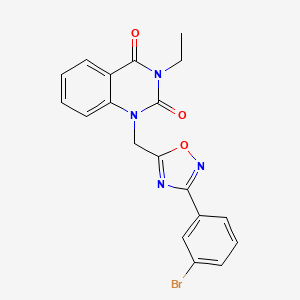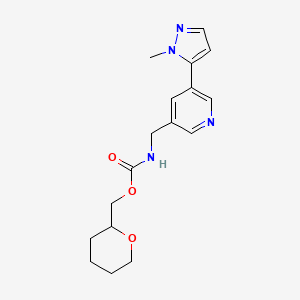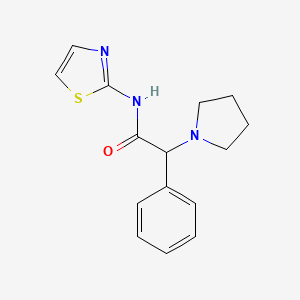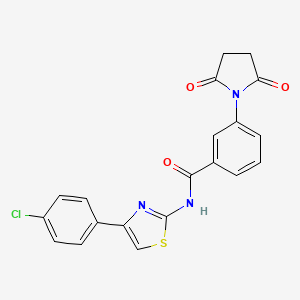
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as CPTH2, is a small molecule inhibitor that has been used in scientific research to study the role of histone deacetylases (HDACs) in various biological processes. HDACs are enzymes that remove acetyl groups from histone proteins, which can affect gene expression and cellular function. CPTH2 has been shown to selectively inhibit HDAC8, which is involved in the regulation of cell cycle progression, DNA damage response, and other cellular processes.
科学的研究の応用
Antimicrobial Applications
- Synthesized thiazole derivatives, including those similar to the specified compound, have shown significant antimicrobial activity. Particularly, derivatives with electron-donating groups like hydroxyl and amino on the phenyl ring exhibited maximum activity against both gram-positive and gram-negative species (Chawla, 2016).
Anticancer Research
- Certain derivatives of this compound have been evaluated for their anticancer activity. Some derivatives showed higher anticancer activities than reference drugs in tests against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Quantum Mechanical Investigations
- Quantum mechanical and spectroscopic investigations of similar compounds, including 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole, have been conducted. These studies help understand the electronic, vibrational, and structural properties of such compounds (Diwaker, 2014).
Synthesis Research
- Research on the synthesis of thiazole and thiazoline compounds, including those resembling the queried compound, has been extensive. These studies focus on developing efficient synthesis methods and understanding the chemical properties of these compounds (Vovk et al., 2010).
Stearoyl-CoA Desaturase-1 Inhibitors
- Derivatives of this compound have been investigated as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), which is significant for therapeutic applications (Uto et al., 2009).
Molecular Interaction Studies
- The molecular interaction of similar compounds with receptors, such as the CB1 cannabinoid receptor, has been studied. These studies contribute to the understanding of how these compounds interact at the molecular level with various receptors (Shim et al., 2002).
Supramolecular Gelators
- Some N-(thiazol-2-yl)benzamide derivatives, similar to the queried compound, have been studied for their gelation behavior. These studies are part of a broader exploration of non-covalent interactions in materials science (Yadav & Ballabh, 2020).
Pharmaceutical Development
- Research on derivatives of the compound has also focused on developing new pharmaceuticals, particularly in the context of anticonvulsants and other neurological applications (Kamiński et al., 2015).
Anti-inflammatory Research
- Studies have been conducted on the anti-inflammatory and analgesic effects of similar compounds, which is important for developing new treatments for various inflammatory conditions (Kumar & Singh, 2020).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These suggest a wide range of potential targets.
Mode of Action
The thiazole ring, a key structural component of this compound, is known to interact with biological targets through its nitrogen and sulfur atoms . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These suggest a broad range of potential effects at the molecular and cellular level.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
特性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-6-4-12(5-7-14)16-11-28-20(22-16)23-19(27)13-2-1-3-15(10-13)24-17(25)8-9-18(24)26/h1-7,10-11H,8-9H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXYLRYUXYXYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2448881.png)
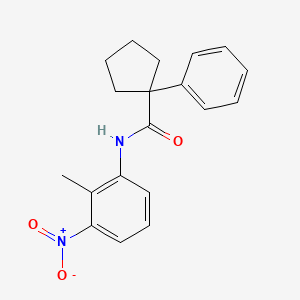
![N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2448886.png)
![4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2448891.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2448892.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2448893.png)
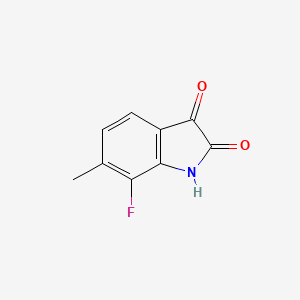
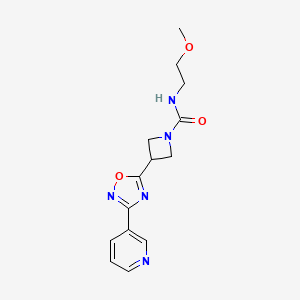
![5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2448898.png)
